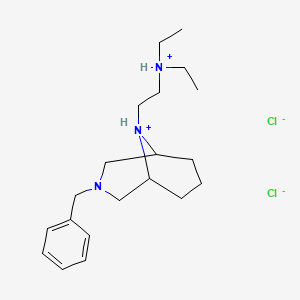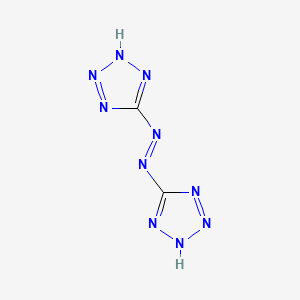
N,N'-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is a synthetic compound with the molecular formula C38H76N2O4. It is known for its unique structure, which includes two long hydrocarbon chains and hydroxyl groups. This compound is often used in industrial applications due to its stability and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) can be synthesized through a multi-step process involving the reaction of ethylenediamine with 12-hydroxyoctadecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves large-scale reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo a series of chemical reactions to produce the final compound. The product is then purified and tested for quality before being used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the amide groups can produce amines .
Applications De Recherche Scientifique
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug delivery systems.
Mécanisme D'action
The mechanism of action of N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This interaction can affect various biochemical pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Hexane-1,6-diylbis(12-hydroxyoctadecanamide)
- N,N’-[1,3-Phenylenebis(methylene)]bis(12-hydroxyoctadecanamide)
- Reaction mass of N,N’-ethane-1,2-diylbis(hexanamide) and 12-hydroxy-N-[2-[(1-oxyhexyl)amino]ethyl]octadecanamide
Uniqueness
N,N’-Ethane-1,2-diylbis(hydroxyoctadecan-1-amide) is unique due to its specific molecular structure, which includes two long hydrocarbon chains and hydroxyl groups. This structure provides the compound with distinct physical and chemical properties, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
38162-95-7 |
|---|---|
Formule moléculaire |
C38H76N2O4 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
18-hydroxy-N-[2-(18-hydroxyoctadecanoylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C38H76N2O4/c41-35-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-37(43)39-33-34-40-38(44)32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-36-42/h41-42H,1-36H2,(H,39,43)(H,40,44) |
Clé InChI |
IEIBGVWGAHWHMM-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCO)CCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13743421.png)







![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
